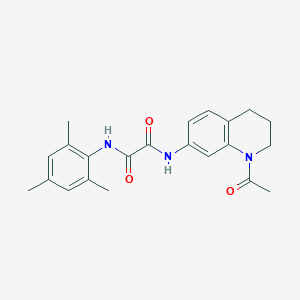
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibiotic and Antimicrobial Applications
Tetrahydroquinoline derivatives, such as those studied by Asolkar et al. (2004), exhibit significant biological activity against bacteria and fungi. The discovery of new natural products like helquinoline highlights the potential of tetrahydroquinoline compounds in the development of new antibiotics and antimicrobial agents (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).
Antiplasmodial and Antiviral Research
Mizuta et al. (2023) reported on the structural functionalization of tetrahydroquinoline derivatives, leading to compounds with potent anti-malarial and anti-viral effects. This suggests the role of tetrahydroquinoline derivatives in drug discovery efforts targeting infectious diseases like malaria and viral infections (Mizuta et al., 2023).
Neuropharmacology and Brain Imaging
Tetrahydroquinoline derivatives have also been explored for their neuropharmacological properties. For instance, Gao et al. (2006) focused on the synthesis of carbon-11 and fluorine-18 labeled tetrahydroisoquinoline derivatives as potential positron emission tomography (PET) ligands for imaging brain diseases. This highlights the application of tetrahydroquinoline compounds in neuroimaging and the study of neurological conditions (Gao, Kong, Clearfield, & Zheng, 2006).
AMPA Receptor Antagonism
Tetrahydroquinoline derivatives have been identified as potential noncompetitive AMPA receptor antagonists, offering insights into novel therapeutic strategies for conditions such as epilepsy. Gitto et al. (2003) synthesized N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, demonstrating significant anticonvulsant properties and highlighting the potential of these compounds in modulating AMPA receptor activity (Gitto et al., 2003).
Mecanismo De Acción
The chemistry of quinoline-2,4-diones, a related class of compounds, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-13-10-14(2)20(15(3)11-13)24-22(28)21(27)23-18-8-7-17-6-5-9-25(16(4)26)19(17)12-18/h7-8,10-12H,5-6,9H2,1-4H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXCBYXSYQCYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

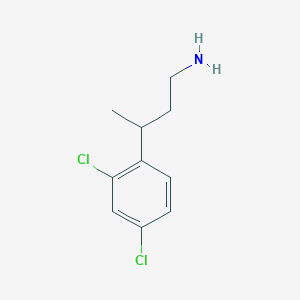
![N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526015.png)
![Methyl 2-amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2526016.png)
![5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2526018.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2526019.png)
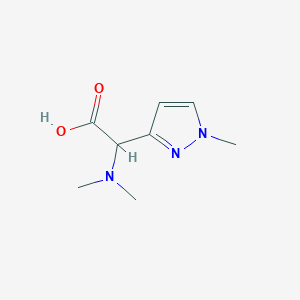
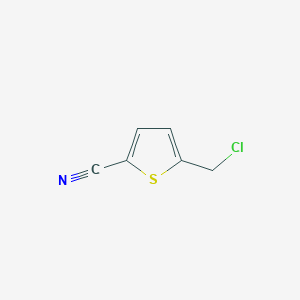
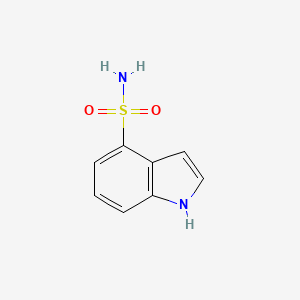
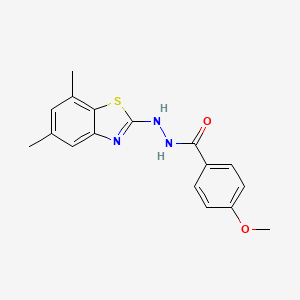
![2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B2526030.png)
![2-(dibutylamino)-1-{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}ethan-1-ol](/img/no-structure.png)


